4-(4-Ethylphenyl)-4-oxobutanoic acid
Overview
Description
This typically includes the compound’s molecular formula, molecular weight, and structural formula. It may also include the compound’s common uses and sources.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo.Scientific Research Applications
Inflammatory Mediators and Skin Response
5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) , a metabolite of arachidonic acid, was studied for its potent chemoattractant effects and ability to induce cellular infiltration in human skin. This study demonstrated that 5-oxo-ETE can elicit the infiltration of eosinophils and neutrophils into the skin of human beings in vivo after intradermal administration, suggesting its role as an important mediator of inflammation (Muro et al., 2003).
Environmental Exposures and Oxidative Damage
Research on environmental pollutants and tobacco smoke revealed their association with oxidative damage to nucleic acids in children. This study underscored the importance of certain biomarkers like 8-oxo-7,8-dihydroguanosine (8-oxodGuo) in understanding the oxidative damage induced by environmental exposure, including pollutants such as benzene and its metabolites (Andreoli et al., 2015).
Metabolic Pathways and Toxicology
Research on ethylene glycol (EG) poisoning highlighted the toxicological significance of metabolites such as glycolic acid (GA) and oxalic acid (OX) in causing metabolic acidosis. The study emphasized the importance of identifying and measuring these compounds in biological samples for understanding and managing EG toxicity (Viinamäki et al., 2015).
Biochemical Imbalances and Health Outcomes
Ellagic acid (EA) and hydrolyzable ellagitannins (ETs) were studied for their antioxidant, anticancer, and antiatherosclerotic properties. The research highlighted the bioavailability of EA in human plasma post-consumption of ETs from food sources like pomegranate juice, pointing to its potential health benefits and the need for further studies to understand its role and efficacy (Seeram et al., 2004).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.
For a specific compound like “4-(4-Ethylphenyl)-4-oxobutanoic acid”, you would need to consult scientific literature or databases that contain information on this compound. If the compound is novel or not widely studied, experimental research may be needed to gather this information. Please consult with a chemical professional or researcher for more specific guidance.
properties
IUPAC Name |
4-(4-ethylphenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHLIRYSBPOFQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311853 | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylphenyl)-4-oxobutanoic acid | |
CAS RN |
49594-75-4 | |
Record name | 49594-75-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(4-Ethylphenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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